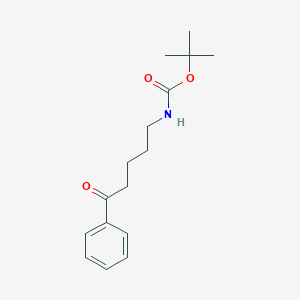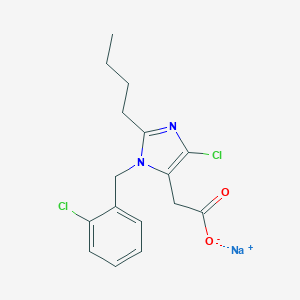
1-(4,4-Difluorocyclohexyl)ethanone
Descripción general
Descripción
Cefacetril, también conocido como cefacetril, es un antibiótico cefalosporínico de primera generación de amplio espectro. Es eficaz contra infecciones bacterianas tanto grampositivas como gramnegativas. Cefacetril se utiliza principalmente en medicina veterinaria para el tratamiento de la mastitis en vacas lactantes .
Métodos De Preparación
Cefacetril se sintetiza haciendo reaccionar ácido 7-aminocefalosporánico con cloruro de cianoacetilo en presencia de tributilamina . Esta reacción ocurre bajo condiciones controladas para asegurar la formación del producto deseado. Los métodos de producción industrial implican síntesis a gran escala utilizando condiciones de reacción similares, con pasos adicionales de purificación para garantizar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
Cefacetril experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Cefacetril puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de Cefacetril, alterando potencialmente sus propiedades antibacterianas.
Sustitución: Cefacetril puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros grupos, lo que lleva a la formación de nuevos derivados con diferentes propiedades.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Cefacetril tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la reactividad y estabilidad de los antibióticos cefalosporínicos.
Biología: Se emplea en la investigación de mecanismos de resistencia bacteriana y en el desarrollo de nuevos agentes antibacterianos.
Medicina: Se investiga su posible uso en el tratamiento de diversas infecciones bacterianas en humanos y animales.
Mecanismo De Acción
Cefacetril ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas específicas de unión a penicilina ubicadas dentro de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana. Esta inhibición conduce a la lisis celular, mediada por enzimas autolíticas de la pared celular bacteriana como las autolisinas .
Comparación Con Compuestos Similares
Cefacetril es similar a otras cefalosporinas de primera generación, como la cefalexina y la cefazolina. Tiene propiedades únicas que lo hacen particularmente eficaz en aplicaciones veterinarias. A diferencia de otras cefalosporinas, Cefacetril está específicamente formulado para administración intramamaria en vacas lactantes, lo que lo hace altamente eficaz para tratar la mastitis .
Compuestos similares
- Cefalexina
- Cefazolina
- Cefadroxilo
Estos compuestos comparten un mecanismo de acción similar pero difieren en sus aplicaciones específicas y propiedades farmacocinéticas .
Propiedades
IUPAC Name |
1-(4,4-difluorocyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZGQHEAPUDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559427 | |
| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121629-16-1 | |
| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,4-difluorocyclohexyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

